L-METHIONINE-N-FMOC (13C5; 15N)
Description
L-METHIONINE-N-FMOC (¹³C₅; ¹⁵N) is a stable isotope-labeled derivative of methionine, where five carbon atoms are replaced with ¹³C and the nitrogen atom with ¹⁵N. Its molecular formula is *¹³C₅H₁₁¹⁵NO₂S, with a molecular weight of 155.17 g/mol (exact mass: 155.064) . The compound is synthesized to ≥98% isotopic purity and is primarily used in advanced research applications such as:
- Biomolecular NMR spectroscopy: Hyperpolarization studies leverage its dual isotopic labeling for high-sensitivity metabolic flux analysis .
- Proteomics: Tracking methionine incorporation in peptide synthesis and post-translational modifications .
- Metabolic tracing: Investigating transamination pathways and glutathione metabolism in cancer cell lines .
Its FMOC (fluorenylmethyloxycarbonyl) group enhances solubility in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS) .
Properties
Molecular Weight |
377.41 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Other Isotopologues of L-METHIONINE-N-FMOC
Table 1: Comparison of Isotope-Labeled Methionine-N-FMOC Variants
Key Observations :
- Dual labeling (¹³C₅; ¹⁵N) enables simultaneous tracking of carbon and nitrogen fluxes, critical for elucidating transaminase-mediated futile cycles (e.g., glutamate ↔ α-ketoglutarate) .
- Single-labeled variants (e.g., ¹⁵N-only) lack multiplexing capability and may underestimate metabolic recycling due to unlabeled carbon interference .
- Methyl-¹³C labeling is niche, primarily used for studying methionine adenosyltransferase (MAT) activity .
Other FMOC-Protected Amino Acids with Isotopic Labels
Table 2: Comparison with FMOC-Amino Acid Derivatives
Key Observations :
- L-PHENYLALANINE-N-FMOC ’s ¹³C₉ labeling provides superior resolution for tracking aromatic ring metabolism but is less versatile than methionine’s sulfur-containing side chain .
- L-GLUTAMIC ACID-N-FMOC is prone to in-source cyclization during LC-MS/MS, necessitating careful method optimization .
- L-METHIONINE-N-FMOC ’s sulfur atom allows unique applications in redox metabolism (e.g., glutathione synthesis) .
Stability and Reactivity Considerations
- Isotopic Dilution : Dual-labeled methionine (¹³C₅; ¹⁵N) minimizes dilution effects in tracer studies compared to single-labeled analogs .
- Thermal Stability : FMOC derivatives require storage at -5°C to 5°C to prevent degradation .
- Metabolic Cross-Talk : In transaminase reactions, ¹³C₅; ¹⁵N labels avoid ambiguity from natural-abundance isotopes, unlike partially labeled compounds .
Research Implications and Limitations
- Advantages : Dual labeling enhances data accuracy in complex pathways (e.g., TCA cycle, glutathione synthesis) .
- Limitations : High cost (e.g., $1,270/0.1 g) and specialized handling requirements limit accessibility .
- Future Directions : Coupling with hyperpolarization techniques (e.g., DNP-NMR) could amplify sensitivity for in vivo imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
